(1H-Indol-4-yl)-morpholin-4-yl-methanone
Overview
Description
(1H-Indol-4-yl)-morpholin-4-yl-methanone is a compound that features an indole ring fused with a morpholine ring via a methanone linkage. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . The morpholine ring adds to the compound’s versatility, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-4-yl)-morpholin-4-yl-methanone typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Mannich reaction, where indole reacts with formaldehyde and morpholine in the presence of an acid catalyst . Another approach involves the use of transition metal catalysts to facilitate the coupling of indole with morpholine derivatives .
Industrial Production Methods
Industrial production of this compound often employs high-throughput methods to ensure scalability and efficiency. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-4-yl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the methanone linkage can yield secondary alcohols.
Substitution: Electrophilic substitution reactions on the indole ring are common, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, secondary alcohols, and various substituted indoles .
Scientific Research Applications
(1H-Indol-4-yl)-morpholin-4-yl-methanone has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1H-Indol-4-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of Bcl-2 family proteins, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these proteins through hydrogen bonding and Van der Waals interactions, disrupting their function and promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Morpholine derivatives: Widely used in the production of rubber chemicals, pharmaceuticals, and corrosion inhibitors.
Uniqueness
(1H-Indol-4-yl)-morpholin-4-yl-methanone stands out due to its unique combination of an indole ring and a morpholine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
1H-indol-4-yl(morpholin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-6-8-17-9-7-15)11-2-1-3-12-10(11)4-5-14-12/h1-5,14H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBIPKMVAYXVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C3C=CNC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289686 | |
Record name | 1H-Indol-4-yl-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-23-1 | |
Record name | 1H-Indol-4-yl-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65923-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-4-yl-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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